4-Amino-8-oxa-2,3-diazaspiro[4.5]dec-3-en-1-one
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Overview
Description
4-Amino-8-oxa-2,3-diazaspiro[45]dec-3-en-1-one is a spiro compound characterized by its unique structure, which includes a spiro linkage between a diazaspirodecane and an oxadiazaspirodecane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-8-oxa-2,3-diazaspiro[4.5]dec-3-en-1-one typically involves multi-step reactions. One common method starts with the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane to form an intermediate, which is then subjected to catalytic hydrogenation, oxidation, and Bucherer–Bergs reaction . The reaction conditions are generally mild, and the process involves hydrolysis, esterification, acylation, intramolecular condensation, and O-acylation .
Industrial Production Methods
Industrial production methods for this compound are designed to optimize yield and reduce costs. These methods often involve the use of large-scale reactors and continuous flow systems to ensure consistent product quality. The use of high-purity reagents and controlled reaction conditions is crucial to achieving high yields and minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
4-Amino-8-oxa-2,3-diazaspiro[4.5]dec-3-en-1-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
4-Amino-8-oxa-2,3-diazaspiro[4.5]dec-3-en-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 4-Amino-8-oxa-2,3-diazaspiro[4.5]dec-3-en-1-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit protein tyrosine phosphatase 1B (PTP1B), which plays a role in regulating insulin signaling and glucose homeostasis . The compound’s unique structure allows it to bind effectively to the active site of PTP1B, thereby inhibiting its activity and exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
8-Amino-3-[2-(4-fluorophenoxy)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione: This compound is similar in structure and has been studied for its anticonvulsant activity.
8-Oxa-1,3-diazaspiro[4.5]decane-3-acetamide: Another related compound with potential biological activity.
Uniqueness
4-Amino-8-oxa-2,3-diazaspiro[4.5]dec-3-en-1-one is unique due to its specific spiro linkage and the presence of both amino and oxadiazaspirodecane groups.
Properties
Molecular Formula |
C7H11N3O2 |
---|---|
Molecular Weight |
169.18 g/mol |
IUPAC Name |
1-amino-8-oxa-2,3-diazaspiro[4.5]dec-1-en-4-one |
InChI |
InChI=1S/C7H11N3O2/c8-5-7(6(11)10-9-5)1-3-12-4-2-7/h1-4H2,(H2,8,9)(H,10,11) |
InChI Key |
ISBOYKBMJIIVFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC12C(=NNC2=O)N |
Origin of Product |
United States |
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